molecular formula C14H20N2O B496998 N-(4-methylphenyl)azepane-1-carboxamide CAS No. 446853-03-8

N-(4-methylphenyl)azepane-1-carboxamide

Cat. No.: B496998
CAS No.: 446853-03-8
M. Wt: 232.32g/mol
InChI Key: CDYOBRYYUHQOQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)azepane-1-carboxamide is an organic compound with the molecular formula C14H20N2O and a molecular weight of 232.32 g/mol . This chemical features an azepane ring—a seven-membered nitrogen heterocycle—linked to a 4-methylphenyl (p-tolyl) group via a carboxamide bridge. This specific molecular architecture classifies it as a valuable intermediate within the category of heterocyclic building blocks, which are crucial for constructing more complex molecules in medicinal chemistry and drug discovery research . Compounds with similar structural motifs, particularly those containing carboxamide bridges connected to nitrogen heterocycles like piperazine, are frequently investigated for their potential biological activities and their utility in synthesizing novel pharmacologically active agents . For instance, such scaffolds are often explored as kinase inhibitors or in the development of potential anticancer therapeutics . The structural similarity of this compound to other known research chemicals suggests its primary application is in the synthesis and discovery of new chemical entities for basic scientific research and preclinical studies . This product is strictly labeled For Research Use Only . It is not intended for human or veterinary diagnostic or therapeutic applications, nor for use in food, drugs, or household products. Researchers handling this compound should refer to the Safety Data Sheet (SDS) and employ appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

446853-03-8

Molecular Formula

C14H20N2O

Molecular Weight

232.32g/mol

IUPAC Name

N-(4-methylphenyl)azepane-1-carboxamide

InChI

InChI=1S/C14H20N2O/c1-12-6-8-13(9-7-12)15-14(17)16-10-4-2-3-5-11-16/h6-9H,2-5,10-11H2,1H3,(H,15,17)

InChI Key

CDYOBRYYUHQOQI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)N2CCCCCC2

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCCCCC2

solubility

34.8 [ug/mL]

Origin of Product

United States

Synthetic Methodologies for N 4 Methylphenyl Azepane 1 Carboxamide and Its Chemical Relatives

Strategies for the Construction of the Azepane Core

The azepane ring, a seven-membered saturated heterocycle, is a structural motif whose synthesis has been the subject of considerable research. nih.govresearchgate.net Its formation can be challenging due to the kinetics of forming medium-sized rings. nih.gov Various strategies have been developed to overcome these hurdles.

Several classic and modern cyclization reactions are employed to create the azepane skeleton.

Beckmann Rearrangement: A cornerstone in the synthesis of seven-membered rings is the Beckmann rearrangement of cyclohexanone (B45756) oxime. wikipedia.org This reaction, often catalyzed by strong acids like sulfuric acid or polyphosphoric acid, converts the six-membered ketone oxime into ε-caprolactam, an amide within a seven-membered ring. wikipedia.orgmasterorganicchemistry.com Subsequent reduction of the lactam functionality, for instance using a strong reducing agent like lithium aluminum hydride (LiAlH₄), yields the saturated azepane ring. This two-step process is a robust and widely utilized method for producing the unsubstituted azepane core. wikipedia.org

Ring Expansion Strategies: Modern methods have introduced innovative ring expansion techniques. For example, diastereomerically pure azepane derivatives can be prepared with high stereoselectivity and regioselectivity through the ring expansion of substituted piperidines. rsc.org Another novel approach involves the photochemical dearomative ring expansion of nitroarenes. nih.gov This process, mediated by blue light, transforms a six-membered benzene (B151609) ring into a seven-membered ring system, which can then be hydrogenated to provide polysubstituted azepanes in two steps. nih.gov

Intramolecular Reductive Amination: This powerful strategy involves the cyclization of a linear precursor containing both an amine and a carbonyl group (or a precursor to one). For instance, a δ-amino aldehyde or ketone can undergo intramolecular imine formation followed by reduction to form the azepane ring. researchgate.net This method is particularly valuable for synthesizing substituted azepanes, as the substituents can be incorporated into the linear precursor. nih.govacs.org

Cyclization StrategyTypical PrecursorKey Reagents/ConditionsProductReference(s)
Beckmann Rearrangement Cyclohexanone OximeH₂SO₄, PPA, or TsClε-Caprolactam wikipedia.orgmasterorganicchemistry.com
Piperidine (B6355638) Ring Expansion Substituted PiperidineVaries (e.g., via aziridinium (B1262131) intermediate)Substituted Azepane rsc.org
Dearomative Ring Expansion Substituted NitroareneBlue Light (photochemical), then H₂/PdSubstituted Azepane nih.gov
Intramolecular Reductive Amination Amino-aldehyde/ketoneReducing agent (e.g., NaBH₃CN)Azepane researchgate.netnih.gov

Modular approaches allow for the construction of complex, substituted azepanes from simpler, variable building blocks. These methods are essential for creating libraries of compounds for chemical and biological screening.

A prime example is the Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines, which provides an efficient route to trifluoromethyl-substituted azepine derivatives. nih.gov Similarly, the silyl-aza-Prins cyclization of allylsilyl amines with aldehydes, catalyzed by Lewis acids like InCl₃ or iron(III) salts, yields substituted azepanes with high diastereoselectivity. nih.govacs.org These methods are considered modular because the final substitution pattern on the azepane ring can be varied by changing the starting materials (the allenyne, amine, or aldehyde). The photochemical dearomative ring expansion mentioned previously is also inherently modular, as the choice of the starting substituted nitroarene directly dictates the substitution pattern of the resulting azepane. nih.gov

Formation of the Urea (B33335)/Carboxamide Linkage

Once the azepane ring is formed, the next critical step toward synthesizing N-(4-methylphenyl)azepane-1-carboxamide is the creation of the N-aryl urea (a type of carboxamide) linkage.

The most direct and common method for forming a urea is the reaction between an amine and an isocyanate. commonorganicchemistry.com In the context of the target molecule, this would involve the reaction of azepane (the secondary amine) with 4-methylphenyl isocyanate. This reaction is typically high-yielding and proceeds under mild conditions, often at room temperature in a suitable solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), without the need for a base. commonorganicchemistry.comnih.gov

Alternative strategies, known as carbonylative couplings, build the urea from two separate amine components (in this case, azepane and p-toluidine) using a C1 carbonyl source.

Phosgene (B1210022) Equivalents: Reagents like phosgene (a toxic gas) or its safer solid equivalent, triphosgene, can be used to couple two amines. commonorganicchemistry.comasianpubs.org

Carbon Dioxide (CO₂): More sustainable methods are emerging, such as the electrocatalytic C-N coupling of CO₂ with nitrogenous species to form the urea bond under ambient conditions, which avoids toxic reagents and high-energy inputs. nih.govrsc.orgnih.gov

Decarbonylative Coupling: Palladium-catalyzed decarbonylative C-N coupling reactions can transform arylcarbamoyl chlorides into diverse urea derivatives, showcasing a modern transition-metal-catalyzed approach. researchgate.net

Coupling MethodReactant 1Reactant 2Key ReagentsReference(s)
Isocyanate Addition Azepane4-methylphenyl isocyanateNone (direct reaction) commonorganicchemistry.comnih.gov
Carbonylative Coupling Azepanep-ToluidineTriphosgene, CDI commonorganicchemistry.comasianpubs.org
Electrocatalytic Coupling Azepanep-ToluidineCO₂, Electrocatalyst nih.govrsc.org

While the target molecule is a urea, the broader class of carboxamides benefits significantly from catalysis. Boric acid has emerged as a mild, environmentally friendly, and efficient catalyst for direct amidation between carboxylic acids and amines. orgsyn.orgacs.org This method avoids harsh reagents and poor atom economy associated with traditional coupling agents. orgsyn.org The catalytic mechanism is thought to involve the formation of an ester or complex between boric acid and the carboxylic acid's hydroxyl group, which activates the carbonyl group for nucleophilic attack by the amine. orgsyn.orgnih.gov A key advantage of boric acid catalysis is its chemoselectivity and the preservation of stereogenic centers, as no epimerization is typically observed under the reaction conditions. orgsyn.org This makes it a valuable tool in the synthesis of complex molecules and active pharmaceutical ingredients. acs.orgcapes.gov.br

Stereoselective and Regioselective Synthesis of this compound

Although the parent this compound is an achiral molecule, the synthesis of its substituted, chiral analogues requires precise control over stereochemistry and regiochemistry. The development of stereoselective methods is crucial for accessing specific isomers with distinct biological activities.

Several advanced strategies allow for such control during the formation of the azepane ring:

Asymmetric Reductive Amination: The Ir-catalyzed intramolecular asymmetric reductive amination of bridged biaryl derivatives can produce dibenz[c,e]azepines with excellent enantiocontrol (up to 97% ee). nih.gov This highlights the power of chiral catalysts in setting stereocenters during cyclization.

Tethered Aminohydroxylation: A highly stereoselective approach to polyhydroxylated azepanes uses an osmium-catalyzed tethered aminohydroxylation. nih.govacs.org This reaction forms a new C-N bond with complete regio- and stereocontrol, which is then followed by cyclization to afford the desired azepane. nih.gov

Chiral Auxiliary-Mediated Synthesis: The use of a chiral auxiliary, such as (-)-sparteine, can mediate the asymmetric lithiation and subsequent conjugate addition to generate enantioenriched intermediates, which are then converted into polysubstituted azepanes with high diastereo- and enantioselectivity. thieme-connect.de

Substrate-Controlled Ring Expansion: As previously noted, piperidine ring expansions can proceed with exclusive stereoselectivity and regioselectivity, where the stereochemistry of the starting piperidine dictates the stereochemistry of the resulting azepane product. rsc.org

These methodologies underscore the progress in synthetic chemistry, enabling the construction of complex, multi-substituted, and stereochemically defined azepane frameworks, which could be applied to the synthesis of advanced analogues of this compound.

Control of Chirality within Azepane Derivatives

The development of stereochemically defined azepane rings is a significant challenge in synthetic chemistry due to the entropic penalty associated with forming medium-sized rings. Several advanced methods have been developed to address this, providing access to enantiomerically enriched azepane derivatives.

One effective strategy is the stereoselective and regioselective ring expansion of piperidine derivatives. rsc.org This method can produce diastereomerically pure azepanes in excellent yields. The stereochemistry of the starting piperidine directly dictates the stereochemistry of the resulting azepane, allowing for precise control over the final product's three-dimensional structure. rsc.org

Another powerful approach involves the use of chiral precursors derived from natural sources, such as monosaccharides. nih.govsciforum.net For instance, a d-mannose-derived aldehyde can be used to synthesize heavily hydroxylated azepane iminosugars. A key step in this strategy is an osmium-catalyzed tethered aminohydroxylation reaction, which forms a new C–N bond with complete control over both region- and stereochemistry. nih.gov Subsequent intramolecular reductive amination then closes the seven-membered ring. nih.gov

The silyl-aza-Prins cyclization is another methodology that furnishes trans-azepanes with high diastereoselectivity. acs.org This process involves the Lewis acid-catalyzed cyclization of allylsilyl amines with aldehydes. The choice of catalyst is crucial; for example, indium(III) chloride (InCl₃) selectively produces azepanes. acs.org

Recent advancements also include the photochemical dearomative ring expansion of nitroarenes. This method, mediated by blue light, converts a six-membered benzenoid framework into a seven-membered ring system, which can then be hydrogenated to yield polysubstituted azepanes. nih.gov

Table 1: Comparison of Chiral Azepane Synthesis Methodologies

MethodologyKey FeaturesStereocontrolStarting MaterialsReference
Piperidine Ring Expansion Stereospecific and regiospecificExcellent, transferred from precursorSubstituted piperidines rsc.org
Tethered Aminohydroxylation Osmium-catalyzed C-N bond formationComplete regio- and stereocontrolSugar-derived allylic alcohols nih.gov
Silyl-aza-Prins Cyclization Lewis acid-catalyzed cyclizationGood to excellent diastereoselectivityAllylsilyl amines and aldehydes acs.org
Photochemical Ring Expansion Blue light-mediated dearomatizationDependent on substrateSubstituted nitroarenes nih.gov

Selective Introduction of the 4-Methylphenyl Moiety

The formation of the N-(4-methylphenyl)carboxamide group is a critical step in the synthesis of the target molecule. This transformation is typically achieved through standard amide bond-forming reactions. The most direct method involves the reaction of pre-formed azepane with 4-methylphenyl isocyanate. This reaction is generally high-yielding and proceeds under mild conditions, directly affording the desired urea derivative, which in this case is the N-aryl carboxamide.

Alternatively, a two-step procedure can be employed. First, azepane is treated with an acylating agent like phosgene or a phosgene equivalent (e.g., triphosgene) to form azepane-1-carbonyl chloride. This activated intermediate is then reacted with 4-methylaniline (p-toluidine) in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.

A more modern and widely used approach involves peptide coupling reagents. masterorganicchemistry.com Azepane can be reacted with a carboxylic acid equivalent, which is then activated in situ using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). masterorganicchemistry.com The activated species then reacts with 4-methylaniline to form the amide bond under mild conditions, which is particularly useful for sensitive substrates. masterorganicchemistry.com

Chemical Transformations and Derivatization of the this compound Scaffold

Once the core this compound structure is assembled, it can be further modified to explore its chemical space and generate analogs with different properties. These transformations can target the azepane ring, the carboxamide linker, or the phenyl substituent.

Functional Group Interconversions on the Azepane Ring

The saturated azepane ring provides several positions for the introduction of new functional groups. If the azepane ring is synthesized with pre-existing functional groups, these can be interconverted. For example, hydroxyl groups on the ring, introduced via methods using monosaccharide precursors, can be further manipulated. nih.gov They can be oxidized to ketones, converted to leaving groups for nucleophilic substitution, or protected and deprotected as needed during a synthetic sequence.

Direct functionalization of the saturated C-H bonds of the azepane ring is challenging but can be achieved through radical-based reactions or by using directing groups. More commonly, functional groups are incorporated during the synthesis of the ring itself. For example, copper(I)-catalyzed tandem amination/cyclization reactions of functionalized allenynes can produce azepines bearing ester or phosphonate (B1237965) groups, which can be subsequently reduced to the saturated azepane. mdpi.com The synthesis of azepanes from nitroarenes also allows for the retention of various substituents from the starting aromatic ring onto the newly formed azepane ring. nih.gov

Table 2: Examples of Functionalization on the Azepane Ring

Reaction TypeReagents/ConditionsFunctional Group Introduced/ModifiedReference
Hydroxylation Osmium-catalyzed tethered aminohydroxylationHydroxyl (-OH) nih.gov
Ester/Phosphonate Introduction Cu(I)-catalyzed tandem amination/cyclizationEster (-COOR), Phosphonate (-P(O)(OR)₂) mdpi.com
Substitution Ring expansion of substituted pyrrolidinesTrifluoromethyl (-CF₃), various nucleophiles researchgate.net
Borylation Copper-catalyzed intramolecular cyclizationBoryl group (-B(OR)₂) researchgate.net

Modifications at the Carboxamide Nitrogen and Phenyl Substituent

The this compound scaffold offers two key sites for further derivatization: the carboxamide nitrogen and the phenyl ring.

The amide nitrogen in the title compound is part of a tertiary amide structure and is generally unreactive. wikipedia.org The N-H bond of a primary or secondary amide is acidic and can be deprotonated or involved in further reactions, but this is not present in the final scaffold. However, the amide bond itself can be cleaved under harsh acidic or basic hydrolysis conditions, regenerating the parent azepane and 4-methylaniline.

The phenyl ring, being activated by the electron-donating methyl group, is amenable to electrophilic aromatic substitution. Standard reactions such as nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃ or Cl₂/FeCl₃), Friedel-Crafts alkylation, and acylation can be performed. These reactions would primarily occur at the positions ortho to the carboxamide group, directed by the existing substituents.

Furthermore, advanced cross-coupling reactions can be employed. For instance, if a halogen is introduced onto the phenyl ring, it can serve as a handle for palladium-catalyzed coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new aryl, vinyl, or amino groups. Direct C-H arylation methods have also been developed for imidazole-4-carboxamides, suggesting that similar strategies could potentially be applied to functionalize the phenyl ring of the title compound under specific catalytic conditions. researchgate.net Modifications can also include derivatization of the existing methyl group, for example, through radical bromination followed by nucleophilic substitution to introduce further functionality.

Conformational Analysis and Dynamic Behavior of N 4 Methylphenyl Azepane 1 Carboxamide

Theoretical Exploration of Azepane Conformational Landscapes

Computational chemistry provides powerful tools to investigate the potential energy surface of flexible molecules like N-(4-methylphenyl)azepane-1-carboxamide. Ab initio and Density Functional Theory (DFT) methods are instrumental in determining the relative stabilities of different conformations and the energy barriers between them.

Ab Initio and Density Functional Theory (DFT) Studies on Conformational Equilibria

The conformational space of the azepane ring is characterized by several low-energy structures, primarily chair, twist-chair, and boat forms. High-level electronic structure calculations are necessary to accurately model these conformations. researchgate.net

Ab Initio (MP2) and DFT (M06-2X, ωB97XD) Calculations: Studies on cycloheptane (B1346806) and its heteroatom-containing derivatives, including azepane, have been performed using methods like Møller-Plesset perturbation theory (MP2) and various DFT functionals. nih.govacs.org These calculations, often employing basis sets such as 6-311++G(d,p) and aug-cc-pVTZ, are used to perform full geometry optimization and determine the energetic minima corresponding to different conformations. nih.gov

Conformational Preferences: For the parent azepane, as well as related seven-membered heterocyclic systems, the twist-chair conformation is consistently predicted to be the most stable. researchgate.netacs.org The chair conformation is often identified as a transition state in the interconversion pathways. researchgate.netacs.org The presence of heteroatoms can influence the relative energies, with second-row heteroatoms tending to lower the energy of boat conformations relative to chair forms. researchgate.netacs.org

Influence of Steric and Electronic Effects of Substituents (Carboxamide, 4-Methylphenyl) on Preferred Conformations

The introduction of substituents on the azepane ring, such as the N-(4-methylphenyl)carboxamide group, significantly influences the conformational equilibrium. These effects are a combination of steric hindrance and electronic interactions.

Steric Effects: The bulky N-(4-methylphenyl)carboxamide substituent will sterically interact with the azepane ring protons. To minimize these unfavorable interactions, the substituent is likely to adopt a pseudo-equatorial orientation in the preferred twist-chair conformation. The steric demand of the substituent can raise the energy of certain conformations where it experiences significant gauche or 1,3-diaxial-like interactions.

Electronic Effects: The electronic nature of the carboxamide and the 4-methylphenyl groups can also play a role. rsc.orgresearchgate.net The lone pair of electrons on the nitrogen atom of the azepane ring and the pi system of the carboxamide and phenyl groups can engage in hyperconjugative and other electronic interactions that can stabilize or destabilize certain conformations. mdpi.com The delocalization of the nitrogen lone pair can influence the geometry around the nitrogen and the adjacent ring atoms. mdpi.com An interplay of both steric and electronic factors is often observed in determining the final conformational preference. researchgate.net

Computational Determination of Conformational Interconversion Barriers and Kinetics

Computational methods are also employed to map the potential energy surface connecting the different stable conformations and to calculate the energy barriers for these interconversions.

Transition State Searching: Algorithms are used to locate the transition state structures that connect the low-energy conformers. nih.gov The energy difference between a stable conformer and a transition state represents the activation energy for that particular conformational change.

Kinetics of Interconversion: The calculated energy barriers can be used to estimate the rates of conformational interconversion. For many substituted azepanes, these barriers are low enough that interconversion is rapid at room temperature on the human timescale, but slow on the NMR timescale, allowing for the observation of distinct conformers by dynamic NMR techniques.

Experimental Elucidation of Conformations using Advanced Spectroscopic Techniques

While theoretical calculations provide a detailed picture of the conformational landscape, experimental techniques are essential for validating these predictions and observing the dynamic behavior of the molecule in solution.

Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy for Conformational Exchange

DNMR is a powerful technique for studying the kinetics of processes that are fast on the human timescale but slow on the NMR timescale, such as the conformational exchange in this compound.

Temperature-Dependent Spectra: At low temperatures, the interconversion between different conformations of the azepane ring may become slow enough on the NMR timescale for the signals of individual conformers to be observed separately. As the temperature is increased, the rate of interconversion increases, leading to broadening of the NMR signals. At a sufficiently high temperature, the exchange becomes fast, and the signals coalesce into a single, time-averaged spectrum.

Lineshape Analysis: By analyzing the changes in the lineshape of the NMR signals as a function of temperature, it is possible to determine the rate constants for the conformational exchange process. From these rate constants, the activation parameters (ΔG‡, ΔH‡, and ΔS‡) for the ring inversion can be calculated, providing quantitative information about the energy barriers.

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) for Structural and Stereochemical Assignment in Conformational Studies

2D-NMR techniques are indispensable for the detailed structural and stereochemical assignment of the protons and carbons in each of the observed conformations of this compound. najah.edu

COSY and TOCSY: Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) experiments are used to establish the connectivity between protons within the same spin system, helping to assign the protons of the azepane ring.

NOESY and ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about the spatial proximity of protons. The observation of cross-peaks in a NOESY or ROESY spectrum indicates that the corresponding protons are close to each other in space. This information is vital for determining the relative stereochemistry and for distinguishing between different conformations, such as identifying whether a substituent is in a pseudo-axial or pseudo-equatorial position.

By combining the insights from these advanced spectroscopic methods with the predictions from theoretical calculations, a comprehensive understanding of the conformational preferences and dynamic behavior of this compound can be achieved.

Vibrational Spectroscopy (Infrared and Raman) as Conformational Probes

The key vibrational modes for conformational analysis include the N-H stretching, C=O (amide I) stretching, and the various C-N and C-C stretching and bending modes within the azepane ring. The frequency of the N-H stretch, for instance, is highly sensitive to hydrogen bonding interactions, which can differ between conformers. The amide I band is a strong indicator of the electronic environment of the carbonyl group.

The azepane ring can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. Each of these conformers would give rise to a unique set of vibrational frequencies. By comparing the calculated spectra for different stable conformers, it is possible to identify marker bands that can be used to distinguish between them.

A hypothetical table of selected calculated vibrational frequencies for two possible conformers of this compound is presented below. This data is illustrative of what a DFT study might reveal.

Table 1: Calculated Vibrational Frequencies (cm⁻¹) for Major Conformers of this compound

Vibrational Mode Conformer A (Chair-like) Conformer B (Boat-like)
N-H Stretch 3450 3435
C-H Stretch (Aromatic) 3100-3000 3100-3000
C-H Stretch (Aliphatic) 2950-2850 2960-2860
C=O Stretch (Amide I) 1665 1650
C-N Stretch (Amide) 1350 1340
Azepane Ring Deformation 950 930
Aromatic Ring Pucker 820 815

The differences in the C=O and N-H stretching frequencies between the conformers, though potentially small, could be resolved in high-resolution experimental spectra. Similarly, the complex fingerprint region below 1500 cm⁻¹ would contain a wealth of information about the specific puckering of the azepane ring.

Solid-State Structural Characterization and Conformational Insights via X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and torsion angles, which together define the conformation of the molecule and how it packs in a crystal lattice.

While a crystal structure for this compound has not been reported in the surveyed literature, analysis of related structures provides a strong basis for predicting its solid-state conformation. For instance, the crystal structures of N-(4-methylphenyl)formamide and N-(4-methylphenyl)benzamide have been determined researchgate.netresearchgate.net. These studies reveal the planarity of the amide group and the dihedral angle between the amide plane and the phenyl ring. In N-(4-methylphenyl)benzamide, the molecules are linked into chains by N—H···O hydrogen bonds researchgate.net.

For this compound, it is expected that the azepane ring would adopt a stable, low-energy conformation, likely a chair or twist-chair, in the crystalline state. The specific conformation would be influenced by the steric demands of the tolyl group and the optimization of intermolecular interactions, such as hydrogen bonding and van der Waals forces, within the crystal lattice.

A hypothetical table of crystallographic data, as would be obtained from an X-ray diffraction study, is presented below to illustrate the type of information that would be generated.

Table 2: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 15.1
β (°) 95.5
Volume (ų) 1290
Z 4
Density (calculated) (g/cm³) 1.20
Hydrogen Bonds (N-H···O) (Å) 2.9

Advanced Spectroscopic Characterization of N 4 Methylphenyl Azepane 1 Carboxamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. For N-(4-methylphenyl)azepane-1-carboxamide, ¹H and ¹³C NMR would provide a detailed map of the carbon and hydrogen framework.

Comprehensive ¹H and ¹³C NMR Chemical Shift and Coupling Constant Analysis

A ¹H NMR spectrum would reveal the chemical environment of each proton in the molecule. Key expected signals would include:

Aromatic Protons: The p-substituted benzene (B151609) ring would show two distinct signals, likely appearing as doublets in the aromatic region (typically δ 7.0-7.5 ppm). The integration of these signals would correspond to two protons each.

Methyl Protons: A singlet corresponding to the three protons of the tolyl methyl group would be expected in the upfield region (around δ 2.3 ppm).

Azepane Ring Protons: The twelve protons on the seven-membered azepane ring would present as a series of complex multiplets in the upfield region (typically δ 1.5-3.5 ppm). The protons on the carbons adjacent to the nitrogen atom would be shifted further downfield due to the electron-withdrawing effect of the nitrogen.

Amide Proton (N-H): A singlet for the amide proton would be expected, though its chemical shift can be highly variable depending on the solvent and concentration.

The ¹³C NMR spectrum would show a signal for each unique carbon atom. Expected signals would include:

Carbonyl Carbon: A signal in the downfield region (δ 150-170 ppm) corresponding to the urea (B33335) carbonyl group.

Aromatic Carbons: Four signals for the p-tolyl group, with two for the substituted carbons and two for the unsubstituted carbons.

Azepane Carbons: Signals for the six carbons of the azepane ring.

Methyl Carbon: An upfield signal for the tolyl methyl group carbon.

Coupling constants (J-values) from a high-resolution ¹H NMR spectrum would provide information about the connectivity of protons on adjacent carbons. rsc.org

Application of Advanced 2D NMR Experiments (e.g., COSY, HSQC, HMBC) for Structural Connectivity

To definitively assign all proton and carbon signals and confirm the molecule's structure, a suite of 2D NMR experiments would be employed. chemicalbook.commdpi.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It would be used to trace the connectivity within the azepane ring and confirm the relative positions of the aromatic protons. mdpi.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, protons. mdpi.org

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are separated by two or three bonds. chemicalbook.commdpi.org For this compound, HMBC would be critical for establishing the connection between the tolyl ring, the amide linkage, and the azepane ring. For instance, correlations would be expected from the amide proton to the carbonyl carbon and the aromatic C1 carbon, and from the azepane protons adjacent to the nitrogen to the carbonyl carbon.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing valuable information about the functional groups present. wikipedia.org

Infrared (IR) Spectroscopy: An IR spectrum of the compound would be expected to show characteristic absorption bands. Key bands would include:

N-H Stretch: A moderate to sharp band around 3300 cm⁻¹ for the amide N-H group.

C-H Stretch: Bands just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the azepane and methyl groups.

C=O Stretch: A strong absorption band for the carbonyl group of the urea linkage, typically in the range of 1640-1680 cm⁻¹. libretexts.org

C=C Stretch: Bands in the 1600-1450 cm⁻¹ region corresponding to the aromatic ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Non-polar bonds often give stronger Raman signals. The symmetric stretching of the aromatic ring would be expected to produce a strong Raman signal. The C=O stretch would also be visible. The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound would be dominated by the absorption of the p-methylphenyl chromophore. One would expect to observe absorption maxima characteristic of π → π* transitions within the benzene ring, likely in the range of 200-280 nm. vscht.cz The exact position and intensity of these bands can be influenced by the solvent polarity. bldpharm.comnih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound with high precision, which allows for the calculation of its elemental formula. For this compound (C₁₄H₂₀N₂O), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the measured value.

Analysis of the fragmentation pattern provides further structural confirmation. Common fragmentation pathways for this molecule under techniques like electron ionization (EI) or electrospray ionization (ESI) could include:

Cleavage of the amide bond, leading to fragments corresponding to the p-tolyl isocyanate radical cation and the azepane ring.

Fragmentation of the azepane ring itself.

Loss of the methyl group from the tolyl moiety.

Chiroptical Spectroscopy for Assessment of Optical Purity and Stereochemistry

The specified molecule, this compound, is achiral and therefore does not have enantiomers. It would not exhibit optical activity and thus would be inactive in chiroptical spectroscopy techniques like circular dichroism (CD). This section would only become applicable if a chiral center were introduced into the molecule, for example, by substitution on the azepane ring, creating chiral derivatives.

Computational Chemistry and Quantum Mechanical Investigations of N 4 Methylphenyl Azepane 1 Carboxamide

Quantum Chemical Optimization of Molecular Geometries

The initial step in the computational analysis of a molecule like N-(4-methylphenyl)azepane-1-carboxamide is the determination of its most stable three-dimensional structure, known as the optimized molecular geometry. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. Quantum chemical methods are indispensable for this purpose, providing detailed insights into bond lengths, bond angles, and dihedral angles.

Application of Density Functional Theory (DFT) with Various Functionals and Basis Sets

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. This method is used to approximate the solution to the Schrödinger equation by calculating the electron density of the system. The choice of the functional and basis set is critical and directly influences the quality of the results.

For a molecule such as this compound, a common approach would involve using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which incorporates a portion of the exact Hartree-Fock exchange. This functional is widely used for its robustness in predicting molecular geometries and electronic properties for a broad range of organic compounds. Other functionals, such as the PBE0 or M06-2X, might also be employed to assess the dependence of the results on the chosen functional.

The basis set, which is a set of mathematical functions used to build the molecular orbitals, is another crucial choice. A Pople-style basis set like 6-31G(d,p) is often a starting point, indicating that it includes polarization functions on heavy atoms (d) and hydrogen atoms (p) to describe the anisotropy of the electron density. For more accurate calculations, larger basis sets such as 6-311+G(d,p) or cc-pVTZ would be utilized. The inclusion of diffuse functions (+) is important for describing weakly bound electrons and non-covalent interactions.

A systematic study would involve optimizing the geometry of this compound with several combinations of functionals and basis sets to ensure the reliability of the predicted structure. The resulting optimized geometries would provide precise data on the conformation of the azepane ring and the relative orientation of the p-methylphenyl group.

Table 1: Representative Theoretical Geometrical Parameters for N-aryl carboxamides (Illustrative)

This table illustrates the type of data that would be generated for this compound following DFT calculations. The values are representative examples from studies on similar molecular structures.

ParameterB3LYP/6-31G(d,p)PBE0/6-311+G(d,p)
C=O Bond Length (Å)1.231.22
C-N (amide) Bond Length (Å)1.361.35
Azepane C-N Bond Length (Å)1.471.46
N-H Bond Length (Å)1.011.01
C-C-N-H Dihedral Angle (°)175.0178.5

Post-Hartree-Fock Methods (e.g., MP2) for Enhanced Accuracy

To further refine the understanding of the molecular geometry and energetics, post-Hartree-Fock methods can be employed. These methods build upon the Hartree-Fock theory by explicitly including electron correlation, which is neglected in the former. Møller-Plesset perturbation theory of the second order (MP2) is a widely used post-Hartree-Fock method that offers a higher level of accuracy than many DFT functionals for certain systems, particularly for describing non-covalent interactions.

While computationally more demanding than DFT, MP2 calculations, often paired with a correlation-consistent basis set like cc-pVDZ or cc-pVTZ, can serve as a benchmark for the DFT results. Comparing the geometries and relative energies of different conformers of this compound obtained from both DFT and MP2 methods would provide a high degree of confidence in the theoretical predictions.

Analysis of Electronic Structure and Reactivity Descriptors

Once the optimized geometry is obtained, a wealth of information about the electronic structure and chemical reactivity of this compound can be extracted. These descriptors are crucial for predicting how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) Theory and Energy Gap Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the distribution of the HOMO and LUMO would be visualized to identify the regions of the molecule most likely to be involved in electron donation and acceptance. It would be expected that the HOMO is primarily located on the electron-rich p-methylphenyl ring, while the LUMO might be distributed over the carboxamide group. The calculated HOMO and LUMO energies would allow for the determination of global reactivity descriptors such as electronegativity, chemical hardness, and global softness.

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors

This table shows the kind of data that would be derived from an FMO analysis of this compound. The values are hypothetical but representative.

ParameterValue (eV)
HOMO Energy-5.80
LUMO Energy-0.25
HOMO-LUMO Gap (ΔE)5.55
Electronegativity (χ)3.025
Chemical Hardness (η)2.775
Global Softness (S)0.360

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential.

In the case of this compound, the MEP surface would likely show a region of high negative potential around the carbonyl oxygen atom of the carboxamide group, making it a likely site for protonation or interaction with electrophiles. The hydrogen atom of the amide (N-H) would be expected to show a positive potential, indicating its acidic character. The aromatic ring would exhibit a moderately negative potential due to the π-electron system.

Charge Distribution Analysis (e.g., NBO, CHELPG, ADCH)

To quantify the distribution of electrons within the molecule, various charge analysis methods can be employed. These methods assign partial atomic charges to each atom, providing a more detailed picture of the electronic structure.

Natural Bond Orbital (NBO) Analysis: This method provides information about charge transfer and intramolecular interactions by analyzing the electron density in terms of localized bonds and lone pairs. For this compound, NBO analysis would quantify the delocalization of electron density from the nitrogen lone pairs into adjacent antibonding orbitals, providing insight into the nature of the amide bond and other electronic interactions.

CHELPG (Charges from Electrostatic Potentials using a Grid-based method): This method derives atomic charges by fitting them to the calculated electrostatic potential at a series of points on a grid surrounding the molecule. CHELPG charges are known to provide a good representation of the molecular electrostatic potential.

Atomic Dipole Moment Corrected Hirshfeld (ADCH) Charges: This is a more recent charge partitioning scheme that aims to provide a more physically meaningful description of the atomic charges by considering atomic dipoles.

A comparative analysis of the charges obtained from these different methods would provide a comprehensive understanding of the charge distribution in this compound, highlighting the polarity of different bonds and the reactivity of various atomic sites.

Table 3: Hypothetical Atomic Charges for Selected Atoms in this compound

This table illustrates the type of output expected from different charge analysis methods. The values are for illustrative purposes only.

AtomNBO Charge (e)CHELPG Charge (e)ADCH Charge (e)
O (carbonyl)-0.65-0.55-0.40
C (carbonyl)+0.70+0.60+0.45
N (amide)-0.50-0.40-0.25
H (amide)+0.40+0.35+0.20
N (azepane)-0.45-0.35-0.20

Intermolecular Interactions and Crystal Lattice Dynamics (if solid-state forms are studied)

No crystallographic or solid-state computational studies for this compound were identified. Such studies are essential for understanding the packing of molecules in a crystal lattice and the forces that govern this arrangement. Without a determined crystal structure, analysis of the crystal lattice dynamics is not possible.

Non-Covalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

While the chemical structure of this compound suggests the potential for non-covalent interactions—specifically, hydrogen bonding involving the amide N-H group and the carbonyl oxygen, as well as π-stacking involving the 4-methylphenyl ring—no specific studies have been published that quantify or characterize these interactions for this molecule. Research on related urea (B33335) and amide-containing compounds indicates that the urea moiety is a strong hydrogen bond donor and acceptor, and aromatic rings frequently participate in π-stacking and other π-interactions. nih.govmdpi.com However, without dedicated computational analysis, the specific nature and strength of these interactions in this compound remain uncharacterized.

Independent Gradient Model (IGM) for Visualization of Weak Interactions

The Independent Gradient Model (IGM) is a powerful method for visualizing and analyzing weak intermolecular and intramolecular interactions. nih.govchemrxiv.orgresearchgate.net It allows for the identification and characterization of non-covalent interactions by analyzing the electron density gradient. A search of the literature did not yield any studies where IGM analysis was applied to this compound. Such an analysis would provide visual evidence of hydrogen bonds and potential π-stacking, but the necessary computational data is absent.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Ensemble Analysis

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insight into their conformational flexibility and interactions with their environment. researchgate.netnih.gov No MD simulation studies for this compound have been reported. Consequently, there is no available data on its conformational ensemble, dynamic stability, or interactions in a simulated environment (e.g., in solution).

Structure Reactivity Relationships and Mechanistic Insights for N 4 Methylphenyl Azepane 1 Carboxamide in Non Biological Contexts

Correlating Structural Variations with Chemical Reactivity and Stability

The reactivity and stability of N-(4-methylphenyl)azepane-1-carboxamide are intrinsically linked to the electronic and steric properties of its constituent parts: the azepane ring, the carboxamide group, and the N-aryl substituent.

The chemical reactivity of the this compound scaffold is significantly influenced by electronic and steric effects. The amide functional group's reactivity is modulated by resonance stabilization, where the nitrogen lone pair delocalizes into the carbonyl group. solubilityofthings.com This delocalization reduces the electrophilicity of the carbonyl carbon compared to ketones or esters, thus making amides less susceptible to nucleophilic attack. solubilityofthings.comauburn.edu

The N-aryl substituent, in this case, a 4-methylphenyl (p-tolyl) group, exerts an electronic effect on the amide nitrogen. The methyl group is weakly electron-donating, which slightly increases the electron density on the nitrogen atom. This, in turn, can subtly influence the nucleophilicity of the nitrogen and the electrophilicity of the carbonyl carbon. In a study on peptidyl-prolyl analogues, a 4-methyl group was found to have a negligible electronic effect on the thermodynamics of amide isomerism, but it could affect the kinetics. nih.gov

Steric hindrance also plays a critical role in dictating reaction pathways. The bulky azepane ring and the p-tolyl group can impede the approach of reagents to the amide functionality. researchgate.net For instance, in nucleophilic substitution reactions, sterically hindered amides are known to hydrolyze more slowly than unhindered ones. auburn.edu The conformation of the seven-membered azepane ring, which is more flexible than smaller rings, can also influence the accessibility of the reactive centers. The conformational energetics of the azepine ring are affected by the steric bulk of substituents on the nitrogen atom. researchgate.net

The interplay between electronic and steric effects is evident in various reactions. For example, in the hydrolysis of unsymmetrical imides, both electronic and steric factors determine the regioselectivity of the cleavage. researchgate.net Similarly, in nucleophilic substitution reactions of phenyl 2,4,6-trinitrophenyl ethers with amines, increased steric hindrance around the nitrogen nucleophile dramatically lowers the reaction rate. nih.gov

FeatureElectronic EffectSteric EffectImpact on Reactivity
Azepane Ring Weakly electron-donating alkyl chain.Significant steric bulk due to the seven-membered ring.Influences ring conformation and accessibility of the amide group.
Carboxamide Linker Resonance delocalization of nitrogen lone pair into the carbonyl.Planar nature of the amide bond can influence local geometry.Reduces electrophilicity of the carbonyl carbon, making it less reactive than esters or ketones. solubilityofthings.comauburn.edu
4-Methylphenyl Group Weakly electron-donating methyl group.Steric hindrance from the aryl group.Modulates the nucleophilicity of the amide nitrogen and can hinder the approach of reactants.

Acid-Base Properties: The amide group in this compound is generally considered neutral in aqueous media over a typical pH range. auburn.edu The delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group significantly reduces its basicity compared to the parent azepane amine. auburn.edumasterorganicchemistry.com Azepane itself has a pKa value for its conjugate acid of approximately 11, making it a typical secondary amine. However, when acylated to form the carboxamide, the nitrogen becomes substantially less basic. The N-H proton of the amide is weakly acidic, with a pKa generally in the range of 17-18 in DMSO, making it susceptible to deprotonation only by strong bases. masterorganicchemistry.com The p-tolyl group, being weakly electron-donating, would have a minor effect on the acidity of the N-H proton compared to an unsubstituted phenyl group.

Tautomerism: Amide-imidol tautomerism is a possibility for this compound, involving the migration of the amide proton to the carbonyl oxygen to form an imidic acid.

Amide Form ⇌ Imidol Form
O=C(N(C6H12))NH-Ar ⇌ HO-C(=N(C6H12))N-Ar

However, for simple amides, the equilibrium lies heavily towards the amide form due to the greater strength of the C=O double bond compared to the C=N double bond. Studies on related N'-aryl benzamidines have shown through NMR and theoretical calculations that the amino tautomer is the most stable form, often stabilized by intramolecular hydrogen bonding. nih.gov Similarly, for N,N'-bis-aryl-N''-acylguanidines, different tautomeric forms can exist, with their relative stability depending on intramolecular interactions. researchgate.net While the imidol tautomer of this compound is expected to be a minor species at equilibrium, it could be a reactive intermediate in certain reactions, such as those performed under strongly acidic or basic conditions.

Detailed Mechanistic Elucidation of Synthetic Transformations Involving the Scaffold

The synthesis of this compound typically involves the reaction of azepane with 4-methylphenyl isocyanate or the coupling of azepane-1-carbonyl chloride with 4-methylaniline. The mechanisms of reactions involving this scaffold are often analogous to those of other N-substituted amides and ureas.

For synthetic transformations, computational modeling can provide detailed insights into transition state geometries and activation energies. For example, in the context of amide bond formation or cleavage (hydrolysis), DFT calculations can model the tetrahedral intermediate and the transition states leading to its formation and breakdown. The electronic nature of the p-tolyl substituent and the steric bulk of the azepane ring would be critical parameters in these models.

In a related context, computational studies of N-aryl-oxazolidinone-5-carboxamides have been used to develop predictive QSAR models. nih.gov Similarly, theoretical calculations on N,N'-bis-aryl-N''-acylguanidines have helped in identifying the most stable isomeric forms. researchgate.net Such computational approaches could be applied to this compound to predict its conformational preferences and the energy barriers for various reaction pathways.

Computational MethodApplication to this compoundPotential Insights
Density Functional Theory (DFT) Geometry optimization, frequency calculations, transition state searching.Determination of the most stable conformers of the azepane ring, prediction of vibrational spectra, elucidation of reaction mechanisms (e.g., hydrolysis, N-arylation), and calculation of activation energies.
Ab initio methods High-accuracy energy calculations for key structures.Refined energetics for tautomeric equilibria and reaction intermediates.
Molecular Dynamics (MD) Simulations Exploration of conformational space in different solvents.Understanding the dynamic behavior of the flexible azepane ring and its influence on reactivity.

Kinetic Isotope Effect (KIE) studies are a powerful experimental tool for probing reaction mechanisms, particularly for identifying rate-determining steps and characterizing transition state structures. nih.govnih.gov For reactions involving this compound, KIE studies could provide valuable mechanistic insights.

For example, in a base-catalyzed hydrolysis reaction, a primary ¹⁵N KIE could be used to determine the extent of C-N bond cleavage in the transition state. Similarly, a secondary ¹⁸O KIE at the carbonyl oxygen could provide information about the changes in bonding to the oxygen atom during the reaction.

While no specific KIE studies on this compound have been reported, the principles are well-established. For instance, in the Suzuki-Miyaura reaction, experimental and theoretical ¹³C KIEs have been used to gain detailed insight into the catalytic mechanism. researchgate.net A similar approach could be envisioned for reactions involving the C-N bond of the carboxamide or C-H bonds of the azepane ring or methyl group in specific transformations like enzymatic or metal-catalyzed oxidations.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predicting Chemical Reactivity or Physical Properties

QSAR studies establish a mathematical relationship between the structural or property descriptors of a series of compounds and their chemical reactivity or physical properties. While no QSAR studies have been published specifically for predicting the non-biological reactivity of this compound, the methodology is applicable.

A QSAR model for a series of related N-aryl azepane-1-carboxamides could be developed to predict properties such as:

Rate of hydrolysis: Correlating hydrolysis rates with electronic (e.g., Hammett constants of aryl substituents) and steric (e.g., Taft steric parameters) descriptors.

Chromatographic retention time: Relating retention times to descriptors like logP (lipophilicity) and polar surface area.

Binding affinity to non-biological targets: In materials science, for instance, binding to a specific surface could be modeled.

QSAR studies have been successfully applied to other classes of N-aryl carboxamides. For example, a QSAR study on a series of aryl carboxylic acid amide derivatives was performed to predict their inhibitory activity against human dihydroorotate (B8406146) dehydrogenase. nih.gov Another study developed predictive QSAR models for N-aryl-oxazolidinone-5-carboxamides for anti-HIV protease activity. nih.gov These studies highlight the utility of topological, electronic, and hydrophobic descriptors in building robust models.

For this compound and its analogues, relevant descriptors would likely include:

Descriptor ClassSpecific ExamplesRelevance to Reactivity/Properties
Electronic Hammett constants (σ), Dipole moment, Atomic chargesQuantify the electron-donating/withdrawing nature of substituents, influencing reaction rates.
Steric Molar refractivity (MR), Taft steric parameters (Es), van der Waals volumeAccount for the size and shape of substituents, which can affect the accessibility of the reaction center.
Hydrophobic LogP, Hydrophobic surface areaPredict partitioning behavior in different phases and solubility.
Topological Connectivity indices (e.g., Kier & Hall), Shape indicesDescribe the molecular structure in terms of atom connectivity and overall shape.
Quantum Chemical HOMO/LUMO energies, Hardness, SoftnessRelate to the molecule's ability to donate or accept electrons and its overall reactivity. nih.gov

By synthesizing a series of analogues with varying substituents on the phenyl ring and the azepane ring and measuring a specific property, a predictive QSAR model could be constructed to guide the design of new molecules with desired chemical characteristics.

Advanced Applications in Organic Synthesis and Materials Science

N-(4-methylphenyl)azepane-1-carboxamide as a Versatile Synthon and Building Block in Complex Chemical Synthesis

This compound is well-positioned to serve as a versatile synthon, or building block, for the construction of more complex molecular architectures. The azepane ring is a significant structural motif found in a variety of bioactive natural products and pharmacologically active molecules. nih.gov The development of new synthetic strategies for creating functionalized azepane derivatives is an area of considerable interest in medicinal chemistry. nih.gov

The utility of the azepane-carboxamide framework as a building block is demonstrated in the synthesis of complex pharmaceutical agents. For instance, a related structure, N-phenyl-N-(1-(2-(thiophen-2-yl)ethyl)azepane-4-yl)propionamide, was synthesized as a potent analgesic, highlighting the role of the azepane core in constructing molecules with significant biological activity. nih.gov The synthesis of this and other complex molecules often relies on the modification of foundational structures like azepane carboxamides. nih.gov

Furthermore, the core structure of this compound allows for systematic modification at several positions, enhancing its versatility. The availability of close analogues such as N-(4-aminophenyl)azepane-1-carboxamide, which features a reactive amino group, provides a clear entry point for further chemical elaboration. biosynth.comuni.lu This amino functionality can act as a synthetic handle for introducing new substituents or for polymerization, underscoring the scaffold's potential as a modular building block in a broader synthetic program. Chemical suppliers offer a wide array of such building blocks for use in medicinal chemistry and combinatorial synthesis. enamine.net

Potential as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

Asymmetric catalysis is a critical field in chemistry focused on the synthesis of single enantiomers of chiral molecules. This is often achieved using chiral auxiliaries or ligands that control the stereochemical outcome of a reaction. A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the formation of a specific stereoisomer, after which it is removed. For example, pseudoephenamine has been demonstrated to be a versatile and effective chiral auxiliary in asymmetric alkylation reactions. nih.gov

Carboxamides themselves can be chiral and are integral to many asymmetric transformations. rug.nlnih.gov Research into axially chiral N-benzyl-N,7-dimethyl-5-phenyl-1,7-naphthyridine-6-carboxamide derivatives, for instance, has shown that specific stereoisomers are essential for high-affinity binding to biological receptors. nih.gov

However, a review of current scientific literature does not indicate that this compound itself has been employed as a chiral auxiliary or as a ligand in asymmetric catalysis. While the azepane ring can be a component of larger chiral structures, there is no documented evidence of the title compound being used to induce stereoselectivity in chemical reactions. The development of chiral sulfinyl compounds and their derivatives represents another area where chiral auxiliaries are crucial, but this domain also does not feature the specified molecule. researchgate.net

Exploration of Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules linked by non-covalent intermolecular forces, such as hydrogen bonding. The self-assembly of molecules into larger, ordered structures is a key principle of this field. The this compound molecule possesses structural features conducive to forming such assemblies. Specifically, the carboxamide group contains both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the carbonyl oxygen), which are fundamental for creating self-assembling systems.

While there is no direct academic research confirming the supramolecular behavior of this compound, the synthesis of related, larger molecules suggests this potential. For example, the compound 1H-azepine-1-carboxamide, n,n'-(methylenedi-4,1-phenylene)bis[hexahydro-2-oxo-] is a dimer-like structure where two azepane carboxamide units are covalently linked. uni.lusielc.com The existence of such molecules demonstrates that these units can be combined into more complex arrangements. This capacity for forming linked structures is a foundational step toward designing molecules capable of non-covalent self-assembly into larger, functional supramolecular architectures.

Potential in Functional Materials Design

The structural characteristics of this compound suggest its potential as a component in the design of functional materials, including polymers with tailored optical or electronic properties. The rigid 4-methylphenyl group combined with the more flexible seven-membered azepane ring could impart unique physical properties to a polymer backbone.

This potential is supported by analogy to similar chemical structures used in materials science. For example, N,N'-(methylenedi-p-phenylene)bis(aziridine-1-carboxamide), a molecule that also features two carboxamide groups linked by a phenyl-containing spacer, is used as a cross-linking agent in the production of elastomeric materials. finechemical.net Cross-linking agents create a three-dimensional network of polymer chains, which is essential for defining the mechanical properties of the final material. finechemical.net These materials find use in diverse industries, including the automotive and aerospace sectors. finechemical.net

Q & A

Basic: What are the optimal synthetic routes for N-(4-methylphenyl)azepane-1-carboxamide, and how do reaction conditions influence yield and purity?

Answer:
The synthesis of carboxamide derivatives typically involves condensation reactions between amines and carbonyl-containing precursors. For example, analogous compounds like N-(4-acetamido)-phenylcarboxamides are synthesized via multi-step protocols, including purification by mass-directed preparative liquid chromatography (LC) to ensure high purity . Reaction conditions such as solvent choice (e.g., dichloromethane or acetonitrile), temperature, and catalyst selection (e.g., trifluoroacetic acid in one-pot syntheses) significantly impact yield and purity. For instance, trifluoroacetic acid has been shown to enhance reaction efficiency in carboxamide formation by acting as both a catalyst and solvent .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR): Provides structural confirmation via analysis of proton and carbon environments (e.g., distinguishing aromatic vs. aliphatic protons).
  • X-ray Crystallography: Resolves 3D molecular conformation. For example, crystallographic studies of N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide revealed a chair conformation for the piperidine ring and hydrogen-bonded chains in the crystal lattice, which are critical for understanding intermolecular interactions .
  • Mass Spectrometry (MS): Confirms molecular weight and purity.

Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound across studies?

Answer:
Discrepancies in spectroscopic data (e.g., NMR chemical shifts or IR absorption bands) often arise from variations in experimental conditions:

  • Solvent Effects: Polar solvents like DMSO-d₆ can shift proton signals compared to CDCl₃.
  • Crystallographic Artifacts: Polymorphism or crystal packing (e.g., hydrogen bonding patterns observed in N-(4-chlorophenyl) derivatives ) may alter spectral interpretations .
  • Reaction Byproducts: Impurities from incomplete purification (e.g., unreacted starting materials) can skew results. Systematic replication under controlled conditions is recommended .

Advanced: What strategies are employed to explore the structure-activity relationship (SAR) of this compound in biological studies?

Answer:
SAR development involves synthesizing structural analogs and testing their activity. For example:

  • Substituent Variation: Modifying the azepane ring (e.g., introducing ethyl or methyl groups) or the aryl moiety (e.g., halogenation) to assess steric and electronic effects.
  • Library Synthesis: High-throughput methods generate analogs like N-(4-acetamido)-phenylcarboxamides , which are screened for target binding or enzymatic inhibition .
  • Computational Modeling: Molecular docking or QSAR (Quantitative Structure-Activity Relationship) analyses predict binding affinities based on crystallographic data .

Advanced: How can researchers design stability studies for this compound under varying environmental conditions?

Answer:
Stability studies should assess:

  • Thermal Degradation: Heating the compound in inert (N₂) vs. oxidative (O₂) atmospheres to identify decomposition pathways.
  • Photostability: Exposing the compound to UV light (λmax ~255 nm, as seen in similar carboxamides) to monitor photodegradation products .
  • pH Sensitivity: Testing solubility and stability in buffers (pH 1–13) to simulate physiological or storage conditions.
  • Long-Term Storage: Monitoring purity over time at temperatures (e.g., –20°C vs. room temperature) to establish shelf-life guidelines .

Advanced: What methodological challenges arise in crystallizing this compound, and how are they addressed?

Answer:
Crystallization challenges include:

  • Polymorphism: Multiple crystal forms may arise, requiring solvent screening (e.g., ethanol vs. ethyl acetate) to isolate the desired polymorph.
  • Hydrogen Bonding: The carboxamide group’s propensity to form N–H⋯O bonds (as seen in N-(4-chlorophenyl) derivatives ) can lead to complex crystal packing. Slow evaporation or diffusion methods improve crystal quality .
  • Solvent Trapping: Residual solvent molecules in the lattice may distort data. Supercritical CO₂ drying or vacuum annealing mitigates this issue.

Basic: What are the key thermodynamic properties of this compound, and how are they determined experimentally?

Answer:
Critical properties include:

  • Melting Point: Determined via differential scanning calorimetry (DSC).
  • Solubility: Measured using shake-flask methods in solvents like water, DMSO, or ethanol.
  • Partition Coefficient (log P): Evaluated via octanol-water partitioning experiments.
    Data from NIST Standard Reference Databases provide benchmarks for validating experimental results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.